

An In-depth Technical Guide to (13Z)-3-oxodocosenoyl-CoA

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Compound of Interest

Compound Name: (13Z)-3-oxodocosenoyl-CoA

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Abstract

This technical guide provides a comprehensive overview of **(13Z)-3-oxodocosenoyl-CoA**, a key intermediate in the peroxisomal β -oxidation of erucic acid ((13Z)-docosenoic acid), a very-long-chain monounsaturated fatty acid. This document is intended for researchers, scientists, and drug development professionals interested in the metabolism of very-long-chain fatty acids (VLCFAs) and related enzymology. The guide details the metabolic pathway, presents quantitative data for the enzymes involved, provides detailed experimental protocols for their characterization, and includes visualizations of the metabolic process. Due to the limited direct research on **(13Z)-3-oxodocosenoyl-CoA**, this guide synthesizes information from studies on its precursor, erucic acid, and the broader context of peroxisomal β -oxidation.

Introduction to (13Z)-3-oxodocosenoyl-CoA

(13Z)-3-oxodocosenoyl-CoA is a coenzyme A thioester of a 22-carbon monounsaturated keto fatty acid. Its chemical structure is characterized by a docosenoic acid backbone with a ketone group at the beta-carbon (C-3) and a cis double bond between carbons 13 and 14.

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(13Z)-3-oxodocosenoyl-CoA is not a commercially available standard compound and is primarily of interest as a transient intermediate in the catabolism of erucic acid ((13Z)-

docosenoic acid), a VLCFA found in certain plant oils like rapeseed and mustard seed oil. The metabolism of VLCFAs is of significant interest due to its association with several metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD).

Metabolic Pathway: Peroxisomal β -Oxidation of Erucic Acid

VLCFAs, such as erucic acid, are initially metabolized in peroxisomes because the mitochondrial β -oxidation machinery cannot handle fatty acids with chain lengths greater than 20 carbons. The peroxisomal β -oxidation pathway is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA and a chain-shortened acyl-CoA.

The metabolism of (13Z)-docosenoyl-CoA to produce and then consume **(13Z)-3-oxodocosenoyl-CoA** involves a series of enzymatic reactions. Due to the cis configuration of the double bond at an odd-numbered carbon, auxiliary enzymes are required in addition to the core β -oxidation enzymes.

The key enzymatic steps are:

- Activation: Erucic acid is activated to (13Z)-docosenoyl-CoA by a very-long-chain acyl-CoA synthetase (VLC-ACS).
- Dehydrogenation: (13Z)-docosenoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to trans-2,(13Z)-docosenoyl-CoA.
- Hydration: The product is hydrated by a peroxisomal enoyl-CoA hydratase (a function of the multifunctional enzyme 2, EHHADH or MFP-2) to (3S)-hydroxy-(13Z)-docosenoyl-CoA.
- Dehydrogenation: The hydroxyacyl-CoA is then oxidized by a peroxisomal 3-hydroxyacyl-CoA dehydrogenase (also a function of MFP-2) to yield **(13Z)-3-oxodocosenoyl-CoA**.
- Thiolytic Cleavage: Finally, **(13Z)-3-oxodocosenoyl-CoA** is cleaved by a peroxisomal 3-ketoacyl-CoA thiolase into acetyl-CoA and (11Z)-eicosenoyl-CoA.

The resulting (11Z)-eicosenoyl-CoA then undergoes further rounds of β -oxidation. The cis double bond at position 11 will eventually be encountered at position 3, requiring the action of

an enoyl-CoA isomerase to convert it to a trans double bond for the cycle to continue.

Quantitative Data for Enzymes in Erucic Acid β -Oxidation

The following tables summarize the kinetic parameters for the key enzymes involved in the peroxisomal β -oxidation of erucyl-CoA (C22:1-CoA), the precursor of **(13Z)-3-oxodocosenoyl-CoA**. The data is sourced from studies on rat liver peroxisomal enzymes and serves as a proxy for the activity on the specific intermediates of erucic acid metabolism.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase (ACOX) with Erucyl-CoA

Substrate	K _m (μ M)	V _{max} (nmol/min/mg protein)	Source
Erucyl-CoA (C22:1-CoA)	15.2 \pm 2.1	12.5 \pm 1.3	[1]
Palmitoyl-CoA (C16:0-CoA)	12.8 \pm 1.9	35.8 \pm 3.1	[1]

Table 2: Kinetic Parameters of Peroxisomal Multifunctional Enzyme 2 (MFP-2) with a C22:1 substrate analog

Note: Specific kinetic data for the hydratase and dehydrogenase activities of MFP-2 with C22:1 substrates are not readily available. The enzyme is known to process very-long-chain enoyl-CoAs and 3-hydroxyacyl-CoAs.

Table 3: Kinetic Parameters of Peroxisomal 3-Ketoacyl-CoA Thiolase with a C22:1 substrate analog

Note: 3-ketoacyl-CoA thiolase has a broad chain-length specificity. While specific data for **(13Z)-3-oxodocosenoyl-CoA** is unavailable, the enzyme is known to be active on very-long-chain 3-ketoacyl-CoAs.

Experimental Protocols

The following are representative protocols for assaying the activity of the core enzymes involved in the metabolism of **(13Z)-3-oxodocosenoyl-CoA**. These protocols are based on established methods and can be adapted for specific research needs.

Acyl-CoA Oxidase (ACOX) Activity Assay

This spectrophotometric assay measures the production of hydrogen peroxide (H_2O_2), a byproduct of the ACOX reaction, through a coupled reaction with peroxidase.

- Principle: ACOX catalyzes the following reaction: $\text{Acyl-CoA} + \text{O}_2 \rightarrow \text{trans-2-enoyl-CoA} + \text{H}_2\text{O}_2$. The H_2O_2 produced is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as leuco-dichlorofluorescein, which can be monitored spectrophotometrically.
- Reagents:
 - Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
 - Substrate: 100 μM (13Z)-docosenoyl-CoA in assay buffer.
 - Chromogenic Substrate: 100 μM leuco-dichlorofluorescein.
 - Horseradish Peroxidase (HRP): 10 units/mL.
 - Enzyme: Peroxisomal fraction or purified ACOX.
- Procedure:
 - In a 1 mL cuvette, combine 800 μL of assay buffer, 50 μL of chromogenic substrate, and 50 μL of HRP solution.
 - Add 50 μL of the enzyme preparation and incubate for 2 minutes at 37°C to establish a baseline.
 - Initiate the reaction by adding 50 μL of the (13Z)-docosenoyl-CoA substrate solution.

- Monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogen (e.g., 502 nm for dichlorofluorescein) for 5-10 minutes.
- Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of the oxidized chromogen.

Enoyl-CoA Hydratase Activity Assay

This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

- Principle: Enoyl-CoA hydratase catalyzes the hydration of the trans-2 double bond of the acyl-CoA. The conjugated double bond system of the enoyl-CoA has a strong absorbance at 263 nm, which is lost upon hydration.
- Reagents:
 - Assay Buffer: 50 mM Tris-HCl, pH 8.0.
 - Substrate: 50 μ M trans-2,(13Z)-docosenoyl-CoA in assay buffer.
 - Enzyme: Peroxisomal fraction or purified MFP-2.
- Procedure:
 - In a quartz cuvette, add 950 μ L of assay buffer and 50 μ L of the substrate solution.
 - Equilibrate to 30°C and measure the initial absorbance at 263 nm.
 - Add a small volume (e.g., 5-10 μ L) of the enzyme preparation to start the reaction.
 - Monitor the decrease in absorbance at 263 nm for 5 minutes.
 - Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate ($\epsilon_{263} \approx 6.7 \times 10^3 \text{ M}^{-1}\text{cm}^{-1}$).

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This assay measures the reduction of NAD^+ to NADH , which is monitored by the increase in absorbance at 340 nm.

- Principle: 3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD^+ to NADH .
- Reagents:
 - Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.
 - Substrate: 100 μM (3S)-hydroxy-(13Z)-docosenoyl-CoA in assay buffer.
 - Cofactor: 200 μM NAD^+ in assay buffer.
 - Enzyme: Peroxisomal fraction or purified MFP-2.
- Procedure:
 - In a 1 mL cuvette, combine 850 μL of assay buffer, 50 μL of NAD^+ solution, and 50 μL of the enzyme preparation.
 - Incubate for 2 minutes at 37°C to establish a baseline.
 - Initiate the reaction by adding 50 μL of the substrate solution.
 - Monitor the increase in absorbance at 340 nm for 5-10 minutes.
 - Calculate the rate of NADH production using its molar extinction coefficient ($\epsilon_{340} = 6220 \text{ M}^{-1}\text{cm}^{-1}$).

3-Ketoacyl-CoA Thiolase Activity Assay

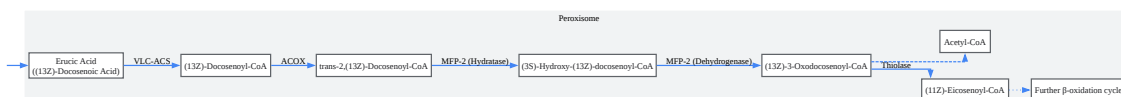
This assay measures the thiolytic cleavage of the 3-ketoacyl-CoA in the presence of Coenzyme A, by monitoring the decrease in absorbance of the Mg^{2+} -complexed enolate form of the 3-ketoacyl-CoA at 303 nm.

- Principle: 3-ketoacyl-CoA thiolase catalyzes the cleavage of 3-ketoacyl-CoA by Coenzyme A. The disappearance of the 3-ketoacyl-CoA substrate is monitored.

- Reagents:
 - Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂.
 - Substrate: 50 μM **(13Z)-3-oxodocosenoyl-CoA** in assay buffer.
 - Co-substrate: 50 μM Coenzyme A in assay buffer.
 - Enzyme: Peroxisomal fraction or purified 3-ketoacyl-CoA thiolase.
- Procedure:
 - In a quartz cuvette, add 900 μL of assay buffer and 50 μL of the substrate solution.
 - Equilibrate to 37°C and measure the initial absorbance at 303 nm.
 - Initiate the reaction by adding 50 μL of the Coenzyme A solution and the enzyme preparation.
 - Monitor the decrease in absorbance at 303 nm for 5 minutes.
 - Calculate the enzyme activity based on the rate of substrate consumption.

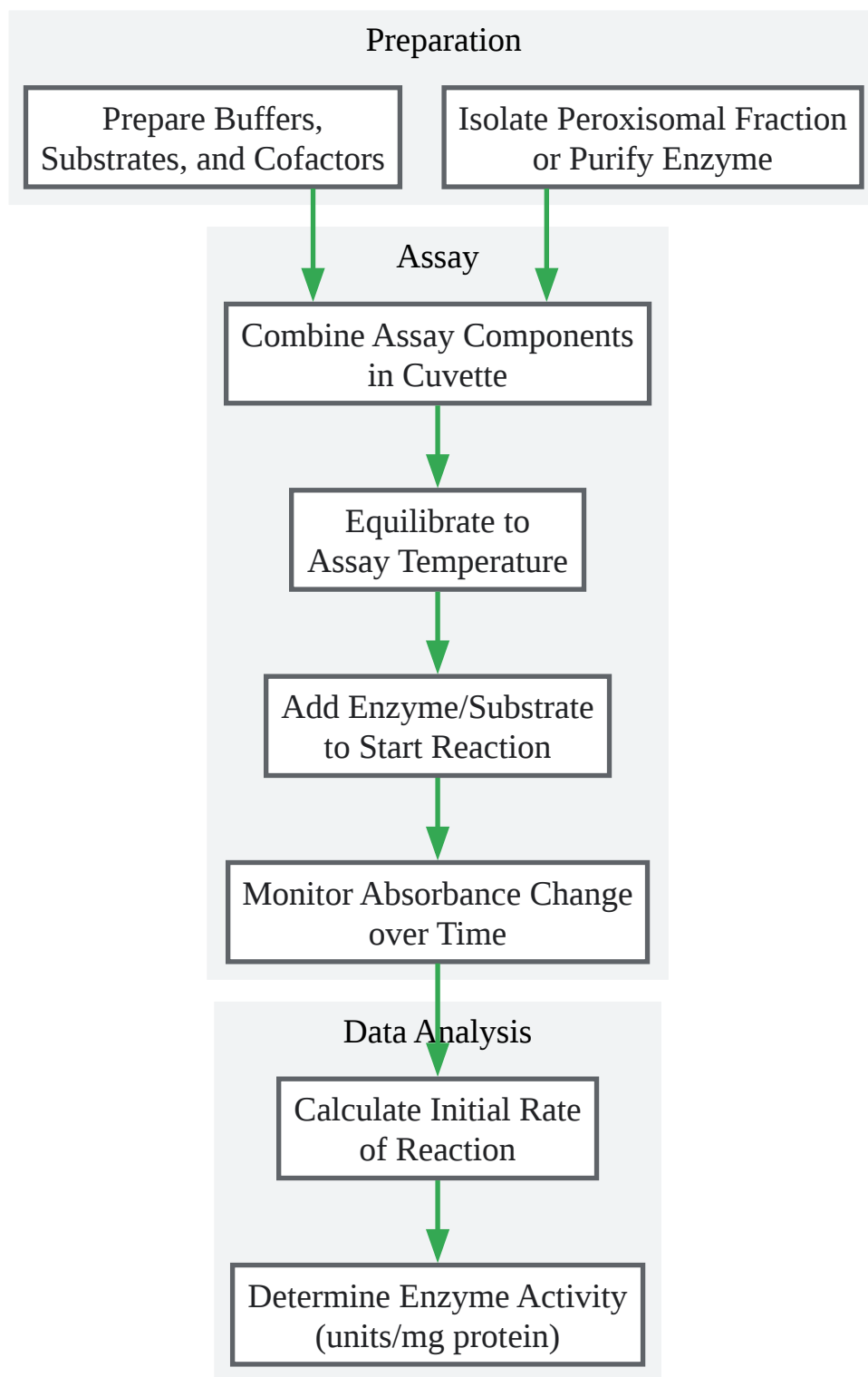
Visualizations of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of erucic acid and a general experimental workflow for enzyme activity measurement.



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Caption: Peroxisomal β -oxidation of Erucic Acid.



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Caption: General workflow for spectrophotometric enzyme assays.

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References

- 1. Peroxisomal oxidation of erucic acid suppresses mitochondrial fatty acid oxidation by stimulating malonyl-CoA formation in the rat liver - PMC [pmc.ncbi.nlm.nih.gov]
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